molecular formula C10H7NO2 B1590927 6-Cyano-4-chromanone CAS No. 214759-65-6

6-Cyano-4-chromanone

Cat. No. B1590927
M. Wt: 173.17 g/mol
InChI Key: FVBMSIFHHAWXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyano-4-chromanone is a chemical compound with the molecular formula C10H7NO2 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including 6-Cyano-4-chromanone, has been a subject of several studies . The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . The methodologies of 4-chromanone-derived compounds have been improved over the years .


Molecular Structure Analysis

The 4-chromanone framework consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond . This minor difference in structure often leads to significant variations in the chemistry and biological activity of these compounds .


Chemical Reactions Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis and reactions of 4-chromanone derivatives .


Physical And Chemical Properties Analysis

6-Cyano-4-chromanone has a molecular weight of 173.17 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on dedicated chemical databases .

Scientific Research Applications

  • Synthesis of 4-chromanone-derived compounds

    • Application : The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
    • Methods : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
    • Results : The review provides a comprehensive overview of the synthetic methods and the remarkable biological and pharmaceutical activities of 4-chromanone-derived compounds .
  • Therapeutic applications of Chromanone

    • Application : Chroman-4-one is a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds. It exhibits significant variations in biological activities .
    • Methods : Various studies have been published on the synthesis and pharmacological evaluation of chroman-4-one analogues .
    • Results : Chroman-4-one analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
  • Fungal Metabolites

    • Application : Chromanone A and a related 7-OMe substituted natural product were recently isolated as fungal metabolites .
    • Methods : A straightforward and convenient approach for the first total syntheses of these unique C-3 substituted 2-hydroxymethyl chromones was reported .
    • Results : The first total syntheses of chromanone A and a related 7-OMe substituted natural product were successfully achieved .
  • Antiparasitic Activity

    • Application : Chroman-4-one analogs such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one have shown antiparasitic activity .
    • Methods : These compounds were tested for their ability to inhibit pteridine reductase-1, a potential target for antiparasitic drugs .
    • Results : These chroman-4-one analogs showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .
  • Synthetic Methodology

    • Application : The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
    • Methods : This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
    • Results : The review provides a comprehensive overview of the synthetic methods and the remarkable biological and pharmaceutical activities of 4-chromanone-derived compounds .
  • Antiviral Activity

    • Application : Chroman-4-one analogs show various biological activities such as antiviral activity .
    • Methods : These compounds were tested for their ability to inhibit various viruses .
    • Results : Chroman-4-one analogs showed significant inhibition against various viruses .

Future Directions

Given the significant biological and pharmaceutical activities of chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds play an important role as building blocks in designing drugs , indicating a promising future direction in medicinal chemistry.

properties

IUPAC Name

4-oxo-2,3-dihydrochromene-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPCNXPFUOBSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-4-chromanone

CAS RN

214759-65-6
Record name 6-CYANO-4-CHROMANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyano-4-chromanone
Reactant of Route 2
Reactant of Route 2
6-Cyano-4-chromanone
Reactant of Route 3
Reactant of Route 3
6-Cyano-4-chromanone
Reactant of Route 4
Reactant of Route 4
6-Cyano-4-chromanone
Reactant of Route 5
Reactant of Route 5
6-Cyano-4-chromanone
Reactant of Route 6
6-Cyano-4-chromanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.